Triphenylsulfonium triflate

Description

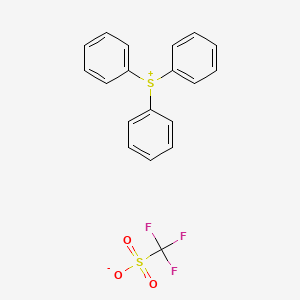

Structure

3D Structure of Parent

Properties

IUPAC Name |

trifluoromethanesulfonate;triphenylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYMLNNRGCYLSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886569 | |

| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66003-78-9 | |

| Record name | Triphenylsulfonium triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66003-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Triphenylsulfonium Triflate: An In-depth Technical Guide for Researchers

Triphenylsulfonium triflate (TPS-OTf) stands as a cornerstone photoacid generator (PAG) in a multitude of advanced applications, from microelectronics and 3D printing to cationic polymerization.[1][2] Its efficacy lies in its ability to generate a superacid, trifluoromethanesulfonic acid (triflic acid), upon exposure to radiation, initiating a cascade of chemical transformations with high precision. For researchers, scientists, and drug development professionals, a deep understanding of the synthetic pathways to this critical compound is paramount for innovation and process optimization. This guide provides a comprehensive overview of the core synthetic methodologies for triphenylsulfonium triflate, delving into the causality behind experimental choices and offering field-proven insights.

The Diaryliodonium Salt Route: A High-Yield Pathway

The reaction of a diaryliodonium salt with a diaryl sulfide, typically catalyzed by a copper salt, is a widely employed and high-yielding method for the synthesis of triarylsulfonium salts.[3][4] This approach is favored for its relatively clean reaction profile and good functional group tolerance.

Mechanistic Insights

The reaction proceeds through a copper-catalyzed coupling mechanism. While the precise mechanism is complex and can be influenced by the specific copper catalyst and ligands used, a plausible pathway is illustrated below. The copper(I) species is believed to be the active catalyst, which undergoes oxidative addition with the diaryliodonium salt. The resulting intermediate then reacts with the diphenyl sulfide, followed by reductive elimination to yield the triphenylsulfonium cation and regenerate the copper(I) catalyst.

Figure 1: Proposed Copper-Catalyzed Diaryliodonium Salt Route Mechanism

Experimental Protocol

The following protocol is a robust and reproducible method for the synthesis of triphenylsulfonium triflate via the diaryliodonium salt route.[3]

Materials:

-

Diphenyliodonium triflate

-

Diphenyl sulfide

-

Copper(II) benzoate

-

Butyl acetate

-

Isopropanol

-

Diethyl ether

-

Argon or Nitrogen gas

Procedure:

-

To a flask, add diphenyliodonium triflate (2.0 g, 4.8 mmol), diphenyl sulfide (0.93 g, 5.0 mmol), and copper(II) benzoate (37 mg).

-

Purge the flask with an inert gas (argon or nitrogen).

-

Heat the mixture in an oil bath at 125 °C for 3 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature.

-

Add hot diethyl ether to the mixture and stir for 1 hour. This process, known as trituration, helps to solidify the product and wash away unreacted starting materials.

-

Filter the solid product.

-

Recrystallize the crude product from a 1:1 mixture of butyl acetate and isopropanol to obtain pure triphenylsulfonium triflate (1.6 g, 80% yield).[3]

The Grignard Reagent Approach: A Cost-Effective Alternative

The use of Grignard reagents provides a more economical route to triarylsulfonium salts, as it avoids the use of expensive diaryliodonium salts.[5][6] This method typically involves the reaction of an aryl Grignard reagent with a diaryl sulfoxide. The initial product is a triarylsulfonium halide, which can then be converted to the triflate salt through metathesis.

Mechanistic Insights

The reaction begins with the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic sulfur atom of the diaryl sulfoxide. This forms a transient tetra-coordinate sulfur intermediate, which then eliminates a magnesium salt to yield the triphenylsulfonium cation.

Figure 2: Grignard Reagent Synthesis Mechanism

Experimental Protocol

This two-step protocol outlines the synthesis of triphenylsulfonium bromide followed by anion exchange to yield the triflate salt.[6]

Step 1: Synthesis of Triphenylsulfonium Bromide

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Diphenyl sulfoxide

-

Benzene

-

n-Heptane

-

Aqueous hydrobromic acid (25%)

-

Dichloromethane

Procedure:

-

Prepare the Grignard reagent by adding bromobenzene (28.4 g, 0.181 mol) to a stirred mixture of magnesium (4.3 g, 0.177 mol) in anhydrous diethyl ether.

-

Distill the diethyl ether under vacuum.

-

Add benzene (50 ml) followed by n-heptane (375 ml).

-

Add a solution of diphenyl sulfoxide (12.1 g, 0.0598 mol) in benzene (75 ml) over 1 hour at 80 °C.

-

Stir the mixture for 3 hours and then cool to room temperature.

-

Slowly add 25% aqueous hydrobromic acid (200 ml).

-

Separate the aqueous layer and extract the organic layer twice with 5% aqueous hydrobromic acid.

-

Combine the aqueous extracts and extract three times with dichloromethane.

-

Dry the combined dichloromethane extracts over magnesium sulfate, filter, and evaporate the solvent to yield triphenylsulfonium bromide (yields typically range from 45-60%).[6]

Step 2: Anion Exchange to Triphenylsulfonium Triflate

Materials:

-

Triphenylsulfonium bromide

-

Silver triflate

-

Dichloromethane

Procedure:

-

Dissolve triphenylsulfonium bromide in dichloromethane.

-

Add a solution of silver triflate in dichloromethane. A precipitate of silver bromide will form.

-

Stir the reaction mixture at room temperature for a few hours.

-

Filter off the silver bromide precipitate.

-

Evaporate the solvent from the filtrate to obtain triphenylsulfonium triflate.

The Friedel-Crafts Approach: A Direct Arylation Method

The Friedel-Crafts reaction offers a direct method for the synthesis of triarylsulfonium salts by reacting an aromatic compound with a sulfur-containing electrophile in the presence of a strong Lewis acid or superacid.[7][8] A common variation involves the reaction of benzene with thionyl chloride in the presence of aluminum chloride.[7]

Mechanistic Insights

The reaction is initiated by the activation of the sulfur-containing reagent by the Lewis acid, generating a highly electrophilic species. This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution. Subsequent reactions lead to the formation of the triphenylsulfonium cation.

Figure 3: Simplified Friedel-Crafts Synthesis Mechanism

Experimental Protocol

The following one-pot protocol describes the synthesis of a triphenylsulfonium salt from basic chemical raw materials.[7]

Materials:

-

Anhydrous aluminum chloride

-

Benzene

-

Thionyl chloride

-

Potassium iodide aqueous solution (33%)

-

Dichloromethane

-

Isopropanol

Procedure:

-

Add anhydrous aluminum chloride (52.74 g) and benzene (177 ml) to a three-necked flask.

-

Cool the mixture to 10 °C using an ice-water bath.

-

Slowly add thionyl chloride (11.9 g) while maintaining the temperature at about 20 °C.

-

After the addition is complete, warm the mixture to 60-70 °C and stir for 10 hours.

-

Cool the reaction mixture to room temperature and slowly add it to 300 ml of water.

-

Separate the aqueous layer and wash it with 100 ml of benzene.

-

To the aqueous layer, add 100 ml of 33% potassium iodide aqueous solution and stir for 2 hours, which will precipitate a white solid.

-

Extract the solid twice with 100 ml of dichloromethane.

-

Concentrate the dichloromethane extracts to dryness.

-

Recrystallize the solid from isopropanol to obtain triphenylsulfonium iodide (yield: 66%).[7]

-

The triflate salt can then be obtained via anion exchange with a suitable triflate salt (e.g., silver triflate) as described in section 2.2.

Synthesis from Diphenyl Sulfoxide and Triflic Anhydride

A direct approach to triphenylsulfonium triflate involves the reaction of diphenyl sulfoxide with triflic anhydride in the presence of an aromatic substrate like benzene. This method leverages the high reactivity of triflic anhydride to activate the sulfoxide.

Mechanistic Insights

Triflic anhydride activates the diphenyl sulfoxide by forming a highly electrophilic sulfoxonium triflate intermediate. This intermediate is then susceptible to electrophilic attack by the aromatic ring, leading to the formation of the triphenylsulfonium cation.

Figure 4: Diphenyl Sulfoxide and Triflic Anhydride Route Mechanism

Experimental Protocol

Materials:

-

Diphenyl sulfoxide

-

Trifluoromethanesulfonic anhydride (Triflic anhydride)

-

Benzene (or other arene)

-

Anhydrous dichloromethane

-

2,6-di-tert-butyl-4-methylpyridine (DTBMP) (optional, as a non-nucleophilic base)

Procedure:

-

Dissolve diphenyl sulfoxide (1 equivalent) and the arene (e.g., benzene, 1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

If using a base, add DTBMP (1.1 equivalents).

-

Cool the solution to -78 °C.

-

Slowly add triflic anhydride (1.1 equivalents) to the cooled solution.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

The reaction can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be concentrated and the product purified by recrystallization or column chromatography.

Comparative Analysis of Synthesis Methods

| Method | Starting Materials | Typical Yield | Purity | Advantages | Disadvantages |

| Diaryliodonium Salt Route | Diphenyliodonium triflate, Diphenyl sulfide | High (e.g., 80%[3]) | High after recrystallization | High yield, clean reaction, good functional group tolerance. | Expensive and potentially toxic diaryliodonium salt starting material.[6] |

| Grignard Reagent Approach | Bromobenzene, Magnesium, Diphenyl sulfoxide | Moderate (45-60% for bromide[6]) | Good after purification and anion exchange | Cost-effective starting materials.[5] | Multi-step process, requires anhydrous conditions, potential for side reactions. |

| Friedel-Crafts Approach | Benzene, Thionyl chloride, AlCl3 | Moderate (e.g., 66% for iodide[7]) | Good after purification and anion exchange | Utilizes inexpensive, basic chemical raw materials.[7] | Requires stoichiometric or excess Lewis acid, which can be difficult to handle and generates significant waste. |

| Diphenyl Sulfoxide/Tf2O | Diphenyl sulfoxide, Benzene, Triflic anhydride | Variable | Good after purification | Direct synthesis, potentially high atom economy. | Triflic anhydride is expensive and highly reactive. |

Characterization of Triphenylsulfonium Triflate

The identity and purity of the synthesized triphenylsulfonium triflate should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The aromatic protons typically appear as a multiplet in the range of δ 7.6-7.8 ppm.[9][10]

-

¹³C NMR (in CDCl₃): The aromatic carbons will show signals in the aromatic region (typically δ 125-135 ppm). The carbon of the triflate anion is a quartet due to coupling with the three fluorine atoms.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion of the triphenylsulfonium cation (Ph₃S⁺) at m/z = 263. The fragmentation pattern can provide further structural confirmation.[11]

-

Melting Point: The reported melting point of triphenylsulfonium triflate is in the range of 133-137 °C.[12]

Safety Considerations

The synthesis of triphenylsulfonium triflate involves the use of hazardous materials, and appropriate safety precautions must be taken.

-

Triflic Acid and Triflic Anhydride: These are extremely corrosive superacids. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

-

Diaryliodonium Salts: These compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under strictly anhydrous and inert conditions.

-

Aluminum Chloride: This Lewis acid is corrosive and reacts violently with water. Handle in a dry environment.

Conclusion

The synthesis of triphenylsulfonium triflate can be achieved through several distinct methodologies, each with its own set of advantages and challenges. The diaryliodonium salt route offers high yields and a clean reaction profile, making it suitable for laboratory-scale synthesis where cost is not the primary concern. The Grignard reagent approach provides a more economical alternative for larger-scale production, albeit with the complexity of a multi-step process. The Friedel-Crafts method is attractive due to its use of basic chemical raw materials, but the harsh conditions and waste generation can be significant drawbacks. The direct synthesis from diphenyl sulfoxide and triflic anhydride is a promising route that warrants further optimization. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, purity, and available resources. A thorough understanding of the underlying mechanisms and experimental nuances is crucial for the successful and safe synthesis of this important photoacid generator.

References

- Zhang, J., Xu, Y., & Zhang, B. (2014). Chem. Commun., 50, 13451-13453.

- Luo, F., et al. (2018). Angew. Chem. Int. Ed., 57, 14862-14867.

-

PrepChem. (n.d.). Synthesis of Triphenylsulfonium Triflate 4. Retrieved from [Link]

- Supporting Information for a public

- Young, J. R. (1969). The reactions of amines and grignard reagents with sulfinyl sulfones.

- ResearchGate. (n.d.).

- Research Data Leeds Repository. (n.d.). 1H NMR (500 MHz, CDCl3) 3a 13C NMR (126 MHz, CDCl3) 3a.

- CN102838518A - Preparation method of triphenyl sulfonium salt. (n.d.).

- JoVE. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.

- Allery Chemistry. (2017). Friedel-Crafts Reactions of Benzene [Video]. YouTube.

- Chemistry LibreTexts. (2023).

- EP 0305041 A1 - Preparation of iodonium and sulfonium triflates. (1989).

- Semantic Scholar. (n.d.). Iodonium salts in organic synthesis.

- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.

- BenchChem. (n.d.).

- L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction.

- Thieme. (n.d.).

- PubMed Central. (2024). Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes.

- PubMed Central. (n.d.).

- PubMed. (2012). Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride.

- The Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). One-Pot vs.

- Sigma-Aldrich. (n.d.).

- J Nanosci Nanotechnol. (2014). Synthesis of triphenylsulfonium triflate bound copolymer for electron beam lithography.

- ResearchGate. (n.d.). a)

- LookChem. (n.d.).

- ResearchGate. (n.d.).

- The Royal Society of Chemistry. (n.d.). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes.

- Digital Commons @ University of West Florida. (2021). Preparation of Diaryliodonium Salts with Hydroxy and Carboxylic Acid Groups.

- PubMed Central. (n.d.). Single-atom copper catalyst for the S-arylation reaction to produce diaryl disulfides.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- European Patent Office. (1989).

- YouTube. (2023).

- University of California, Davis. (2014). A Friedel Crafts Reaction.

- The Royal Society of Chemistry. (n.d.).

- CymitQuimica. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Copper(II)

- US4980492A - Synthesis of triarylsulfonium salts. (1990).

- Journal of the American Chemical Society. (2015). Enantioselective and Regiodivergent Copper-Catalyzed Electrophilic Arylation of Allylic Amides with Diaryliodonium Salts.

- ResearchGate. (n.d.). Synthesis of Triphenylsulfonium Triflate Bound Copolymer for Electron Beam Lithography.

- MDPI. (n.d.).

- MDPI. (n.d.). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties.

- Sigma-Aldrich. (n.d.).

- BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to 3-Chlorodiphenylamine: Established Methods vs. Modern Approaches.

Sources

- 1. Synthesis of triphenylsulfonium triflate bound copolymer for electron beam lithography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. quora.com [quora.com]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]

- 7. CN102838518A - Preparation method of triphenyl sulfonium salt - Google Patents [patents.google.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

triphenylsulfonium triflate thermal decomposition temperature

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Triphenylsulfonium Triflate

Abstract

Triphenylsulfonium triflate (TPS-tf), a cornerstone photoacid generator (PAG) in advanced microelectronics and materials science, is renowned for its efficiency in catalytically generating strong acid upon exposure to radiation.[1][2] Its utility in high-temperature processes, such as post-exposure bakes in photolithography, necessitates a profound understanding of its thermal stability. This guide provides a comprehensive technical overview of the thermal decomposition of TPS-tf, synthesized from the perspective of a Senior Application Scientist. We will explore the intrinsic thermal robustness of this onium salt, the analytical methodologies for its characterization, the key factors influencing its stability, and the proposed mechanisms governing its decomposition. This document is intended for researchers, chemists, and materials scientists engaged in the development and application of photosensitive materials.

Part 1: The Role and Importance of Triphenylsulfonium Triflate

Triphenylsulfonium triflate, with the chemical formula (C₆H₅)₃S⁺ CF₃SO₃⁻ (CAS 66003-78-9), is a member of the triarylsulfonium salt family, a class of ionic compounds widely employed as PAGs.[1][3] Upon irradiation with deep ultraviolet (DUV) or extreme ultraviolet (EUV) light, it undergoes photochemical transformation to release trifluoromethanesulfonic acid (triflic acid), a superacid.[4] This generated acid then catalyzes chemical changes in the surrounding polymer matrix, altering its solubility to create high-resolution patterns. This process is fundamental to the manufacturing of semiconductors, microelectronics, and in advanced polymerization applications.[1][5]

The thermal stability of a PAG is not a secondary characteristic; it is a critical performance parameter. During semiconductor fabrication, photoresist films undergo a series of heating and cooling cycles, most notably the post-exposure bake (PEB), where temperatures can be elevated to facilitate the acid-catalyzed reaction. Premature thermal decomposition of the PAG during these steps would lead to a non-photochemical generation of acid, resulting in a loss of pattern fidelity, increased line-edge roughness, and catastrophic device failure. Therefore, a high thermal decomposition temperature is a prerequisite for any PAG intended for use in high-resolution lithography.

Part 2: Characterizing Thermal Stability: Core Methodologies

The assessment of a material's thermal stability is an empirical science, relying on precise analytical techniques to monitor physical and chemical changes as a function of temperature. For PAGs like TPS-tf, the primary methods involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), often used in concert.

Thermogravimetric Analysis (TGA)

TGA is the workhorse for determining thermal stability. It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert nitrogen or oxidative air). The resulting data, a plot of mass versus temperature, reveals the temperature at which the material begins to decompose and lose mass. Key metrics derived from TGA include:

-

T_onset_: The onset temperature of decomposition, often determined by the intersection of tangents to the baseline and the decomposition slope.

-

T_x%_: The temperature at which 'x' percent of the initial mass has been lost (e.g., T₅% or T₁₀%). This is a common and robust metric for comparing the relative stability of different materials.[6]

Differential Scanning Calorimetry (DSC)

While TGA tracks mass loss, DSC measures the heat flow into or out of a sample as it is heated.[7] It is used to detect thermal events such as melting, crystallization, and decomposition. A decomposition event is typically observed as a sharp exothermic (heat-releasing) or endothermic (heat-absorbing) peak. When run in conjunction with TGA, DSC can confirm that a mass loss event is indeed a decomposition reaction and provide valuable energetic information about the process.[8]

Evolved Gas Analysis (EGA)

For a deeper mechanistic understanding, TGA and DSC systems can be coupled to mass spectrometers (MS) or Fourier-transform infrared spectrometers (FTIR). These hyphenated techniques allow for the real-time identification of the gaseous molecules ("evolved gases") produced during decomposition, providing direct evidence for proposed reaction pathways.[8][9]

Part 3: The Thermal Decomposition Profile of Triphenylsulfonium Triflate

Triarylsulfonium salts are, as a class, among the most thermally stable organic materials known.[6][10] Their robustness is primarily attributed to the strength of the carbon-sulfur bonds within the delocalized aromatic system of the cation.[11]

Studies utilizing simultaneous thermal analysis (STA), which combines TGA and DSC, have shown that triarylsulfonium PAGs, including those with anions similar to triflate, exhibit exceptional stability, often showing no decomposition within measurement ranges up to 300°C.[11] In a remarkable demonstration of long-term stability, select triarylsulfonium salts have been shown to endure heating at 300°C in air for 90 days with no measurable mass loss.[6][10] This contrasts sharply with many non-ionic PAGs, which can exhibit decomposition at significantly lower temperatures (e.g., 135-225°C).[12]

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₁₅F₃O₃S₂ | [3] |

| CAS Number | 66003-78-9 | [1] |

| Molecular Weight | 412.45 g/mol | [13] |

| Melting Point | 133-137 °C | [1] |

| Reported Thermal Stability | Stable up to 300°C; no mass loss observed over extended periods at high temperatures. | [6][10][11] |

Factors Influencing Thermal Stability

The remarkable stability of TPS-tf is not absolute and is governed by several interconnected factors.

Caption: Key factors governing the thermal stability of TPS-tf.

-

Cation Structure : The triphenylsulfonium cation is the primary determinant of the molecule's high thermal stability.[11] The delocalization of the positive charge across the three phenyl rings and the inherent strength of the S-C bonds contribute to its robustness.

-

Anion Structure : The triflate anion (CF₃SO₃⁻) is the conjugate base of a superacid, making it exceptionally stable and a poor nucleophile. This stability prevents side reactions at elevated temperatures that might otherwise be initiated by a more reactive anion.

-

Surrounding Matrix : When TPS-tf is dispersed within a polymer film, interactions between the PAG and the polymer can influence its decomposition profile. In some cases, the polymer matrix can stabilize the PAG, but in others, reactive sites on the polymer could potentially lower the decomposition temperature.

-

Atmosphere : Thermal decomposition mechanisms can differ significantly in an inert atmosphere (like N₂) versus an oxidative one (like air). The high stability of triarylsulfonium salts has been demonstrated even under aerobic (air) conditions, highlighting their resistance to thermo-oxidative degradation.[6][10]

Part 4: Standardized Protocols for Thermal Analysis

To ensure reproducible and comparable data, standardized experimental protocols are essential. The following sections outline self-validating methodologies for TGA and DSC analysis of TPS-tf.

Protocol 1: TGA for Determination of Decomposition Temperature

This protocol describes a standard method for determining the onset decomposition temperature and mass loss profile of TPS-tf powder.

Caption: Standard experimental workflow for TGA.

Step-by-Step Methodology:

-

Instrument Calibration: Verify the TGA instrument's temperature and mass accuracy using certified standards (e.g., indium for temperature, calcium oxalate for mass loss). This is a critical step for data integrity.

-

Sample Preparation: Accurately weigh 5–10 mg of dry TPS-tf powder into a clean, tared TGA pan (platinum or ceramic is recommended for high-temperature stability). An accurate sample mass is crucial for kinetic analysis.

-

Instrument Loading & Purging: Place the sample pan in the TGA furnace. Close the furnace and purge with high-purity nitrogen gas at a flow rate of 20–50 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C for 10 minutes to establish a stable baseline.

-

Ramp the temperature from 30°C to a final temperature well above the expected decomposition (e.g., 600°C) at a controlled rate of 10°C/min. A consistent heating rate is vital for comparing results across experiments.

-

-

Data Analysis:

-

Plot the resulting mass percentage as a function of temperature.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss.

-

Determine the onset temperature (T_onset_) and the temperatures for 5% and 10% mass loss (T₅%, T₁₀%).

-

Protocol 2: DSC for Characterizing Thermal Events

This protocol is designed to identify the melting point and any exothermic or endothermic events associated with the decomposition of TPS-tf.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Hermetically seal 2–5 mg of TPS-tf powder in an aluminum DSC pan. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Loading & Purging: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas at 20–50 mL/min.

-

Thermal Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature.

-

Identify the endothermic peak corresponding to the melting point (expected around 133-137°C).[1]

-

Observe any sharp exothermic peaks at higher temperatures, which would indicate a decomposition event, and correlate this temperature with the TGA data.

-

Part 5: Proposed Mechanism of Thermal Decomposition

While the photochemical decomposition of triphenylsulfonium salts is well-studied, the precise mechanism of their purely thermal decomposition is less detailed in the literature. However, based on fundamental chemical principles and evidence from photolysis studies, a plausible pathway can be proposed.[4] The process is initiated by the homolytic cleavage of a carbon-sulfur bond, which is the weakest link in the cation.

Caption: Proposed pathway for the thermal decomposition of TPS-tf.

-

Initiation: At sufficiently high temperatures, the thermal energy supplied to the molecule becomes great enough to induce the homolytic cleavage of a phenyl-sulfur (C–S) bond. This is the rate-determining step and results in the formation of a diphenylsulfinium radical cation ([Ph₂S]⁺•) and a phenyl radical (Ph•).

-

Propagation/Secondary Reactions: These highly reactive radical intermediates can then undergo a variety of secondary reactions:

-

Hydrogen Abstraction: The phenyl radical can abstract a hydrogen atom from a nearby molecule (e.g., another TPS-tf molecule or solvent vapor) to form stable benzene.

-

Cage Recombination: The radical pair may recombine within the "cage" of the surrounding matrix to form phenylthiobiphenyls (PTB), as observed in photolysis experiments.

-

Cage Escape & Dimerization: If the phenyl radical "escapes" the cage, it can dimerize with another phenyl radical to form biphenyl.

-

Reaction with Anion: While the triflate anion is very stable, at extreme temperatures, reactions involving its fragmentation cannot be entirely ruled out, potentially leading to the formation of SO₂ and other fluorine-containing species. The primary acidic product, however, would arise from the eventual protonation of the triflate anion to form triflic acid.

-

-

Termination: The reactions cease as the radical species combine to form stable, non-radical products like diphenyl sulfide, benzene, and biphenyl.

Part 6: Conclusion

Triphenylsulfonium triflate exhibits exceptionally high thermal stability, a critical attribute for its successful application as a photoacid generator in high-temperature manufacturing processes. Its decomposition temperature is generally accepted to be above 300°C, a testament to the robust nature of the triarylsulfonium cation and the stable triflate anion. The primary analytical tools for characterizing this stability are TGA and DSC, which provide quantitative data on mass loss and thermal events. While the precise, step-by-step mechanism of thermal decomposition requires further investigation with advanced techniques like TGA-MS, the pathway is likely initiated by C-S bond homolysis. For professionals in drug development, microelectronics, and materials science, a thorough understanding and empirical verification of the thermal properties of TPS-tf are paramount to ensuring process control, material reliability, and end-product performance.

References

-

ResearchGate. (n.d.). Common synthesis of triarylsulfonium triflate salts. [Link]

-

Kwon, O., et al. (2014). Synthesis of triphenylsulfonium triflate bound copolymer for electron beam lithography. Journal of Nanoscience and Nanotechnology, 14(8), 6270-3. [Link]

-

ResearchGate. (2017). Novel photoacid generator for cationic photopolymerization. [Link]

-

ResearchGate. (n.d.). Photoacid generators used in the present study. [Link]

-

Knaack, P., et al. (2017). Novel photoacid generators for cationic photopolymerization. Polymer Chemistry, 8(31), 4596-4604. [Link]

-

RSC Applied Interfaces. (2025). Recent advances in chemically amplified resists for advanced lithography. [Link]

-

ResearchGate. (2014). Synthesis of Triphenylsulfonium Triflate Bound Copolymer for Electron Beam Lithography | Request PDF. [Link]

-

ResearchGate. (2023). Recent progress in development of photoacid generators | Request PDF. [Link]

-

PrepChem.com. (n.d.). Synthesis of Triphenylsulfonium Triflate 4. [Link]

-

The Electrochemical Society. (1998). The effect of photoacid generator structure on deep ultraviolet resist performance. [Link]

-

ResearchGate. (n.d.). Chemical structures of (a) triphenylsulfonium nonaflate (TPS Nf), (b).... [Link]

-

RadTech. (n.d.). Non-ionic Photoacid Generators for i-Line: Synthesis, Photochemistry, and Application to Photocrosslinking system. [Link]

-

ResearchGate. (n.d.). The structures of PAGs: Sulfonium salts (Triphenylsulfonium triflate.... [Link]

-

ElectronicsAndBooks.com. (2006). Cationic Photoinitiators: Solid State Photochemistry of Triphenylsulfonium Salts. [Link]

-

National Institutes of Health (NIH). (2022). A Single-Component Molecular Glass Resist Based on Tetraphenylsilane Derivatives for Electron Beam Lithography. [Link]

-

ResearchGate. (2006). Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. [Link]

-

Análisis Vínicos. (n.d.). Triphenylsulfonium triflate. [Link]

-

PubChem. (n.d.). Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1). [Link]

-

Siu, M., et al. (2017). Thermally robust: triarylsulfonium ionic liquids stable in air for 90 days at 300 °C. Chemical Communications, 53(10), 1658-1661. [Link]

-

ResearchGate. (n.d.). TGA and DSC curves of TPSiS: (a) TGA and (b) DSC. [Link]

-

PLOS One. (2020). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. [Link]

-

RSC Publishing. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. [Link]

-

Osaka University. (n.d.). Kinetic analysis of complex decomposition reactions using evolved gas analysis. [Link]

-

Scientific & Academic Publishing. (2022). Comparative Study of Differential Scanning Calorimetry (DSC) Analysis and Rheology of HDPE-Typha and PLA-Typha Biocomposites and Photo-Aging of HDPE-Typha Biocomposites. [Link]

-

ChemRxiv. (2020). Decomposition Kinetics of Perfluorinated Sulfonic Acids. [Link]

-

MDPI. (2022). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. [Link]

-

MDPI. (2024). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. TRIPHENYLSULFONIUM TRIFLUOROMETHANESULFONATE | 66003-78-9 [chemicalbook.com]

- 3. Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | C19H15F3O3S2 | CID 11729320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Study of Differential Scanning Calorimetry (DSC) Analysis and Rheology of HDPE-Typha and PLA-Typha Biocomposites and Photo-Aging of HDPE-Typha Biocomposites [article.sapub.org]

- 8. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Novel photoacid generators for cationic photopolymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00855D [pubs.rsc.org]

- 12. radtech.org [radtech.org]

- 13. Triphenylsulfonium triflate - Análisis Vínicos [analisisvinicos.com]

triphenylsulfonium triflate UV absorption spectrum

An In-depth Technical Guide to the UV Absorption Spectrum of Triphenylsulfonium Triflate

Introduction

Triphenylsulfonium triflate (TPS-Tf) is a cornerstone of photochemistry, widely recognized for its role as a highly efficient photoacid generator (PAG).[1] This colorless salt, with the chemical formula [(C₆H₅)₃S]⁺[CF₃SO₃]⁻, is a critical component in a multitude of advanced industrial applications, most notably in the photolithography processes used to manufacture microelectronics.[1][2] Upon exposure to ultraviolet (UV) radiation, TPS-Tf undergoes a precise photochemical reaction that releases a strong protic acid.[3] This targeted acid generation is the linchpin of chemically amplified photoresists, enabling the fabrication of intricate semiconductor circuitry with high precision.[2]

Understanding the UV absorption characteristics of triphenylsulfonium triflate is not merely an academic exercise; it is fundamental to optimizing its performance in these demanding applications. The efficiency of acid generation, and thus the overall efficacy of the lithographic process, is directly dependent on the molecule's ability to absorb photons at specific wavelengths. This guide provides a comprehensive examination of the UV absorption spectrum of TPS-Tf, the underlying photochemical mechanisms, the factors influencing its spectral properties, and a detailed protocol for its accurate measurement.

Section 1: Fundamental Photochemistry and UV Absorption Profile

The function of triphenylsulfonium triflate as a photoacid generator is initiated by the absorption of UV light. This energy input triggers a cascade of chemical events, culminating in the release of triflic acid.

The Photoacid Generation (PAG) Mechanism

The process begins when the triphenylsulfonium cation absorbs a UV photon, promoting the molecule to an electronically excited state. From this excited state, the primary photochemical event is the cleavage of a carbon-sulfur (C–S) bond.[4] Research indicates that this cleavage can proceed through both homolytic (radical) and heterolytic (ionic) pathways, with the singlet excited state being the primary origin of these reactions.[5]

-

Excitation: The ground-state TPS cation absorbs a UV photon.

-

Bond Cleavage: The excited molecule undergoes C–S bond scission. Homolytic cleavage yields a phenyl radical and a diphenylsulfinyl radical cation, while heterolytic cleavage produces a phenyl cation and diphenyl sulfide.[5]

-

In-Cage Reactions: These highly reactive intermediates are initially confined by the surrounding medium (the "solvent cage"). Within this cage, they can recombine to form rearrangement products, such as phenylthiobiphenyls.[5][6]

-

Cage Escape and Acid Generation: If the intermediates escape the solvent cage, they can react with the surrounding environment (e.g., solvent or polymer matrix) to ultimately produce a proton (H⁺). This proton then associates with the triflate anion (CF₃SO₃⁻) to form the superacid, triflic acid.[3][6]

The overall irreversible process ensures a permanent chemical change in the exposed regions of the material, a critical feature for its use in photoresists.[3]

Caption: Experimental workflow for determining the molar absorptivity of TPS-Tf.

Step-by-Step Methodology

-

Preparation of Stock Solution (e.g., 0.1 mM):

-

Causality: A concentrated stock solution is prepared to minimize weighing errors and serve as a basis for accurate dilutions.

-

Calculation: Calculate the mass of TPS-Tf (M.W. = 412.45 g/mol ) required. For 25 mL of a 0.1 mM (1 x 10⁻⁴ mol/L) solution:

-

Mass (g) = (1 x 10⁻⁴ mol/L) * (0.025 L) * (412.45 g/mol ) = 0.00103 g or 1.03 mg.

-

-

Procedure:

-

Accurately weigh ~1.03 mg of TPS-Tf on an analytical balance. Record the exact mass.

-

Quantitatively transfer the solid to a 25 mL Class A volumetric flask.

-

Add a small amount of spectroscopy-grade acetonitrile to dissolve the solid completely.

-

Once dissolved, fill the flask to the calibration mark with acetonitrile.

-

Stopper the flask and invert it 15-20 times to ensure homogeneity.

-

Recalculate the exact concentration based on the actual mass weighed.

-

-

-

Preparation of Working Dilutions:

-

Causality: A series of dilutions are required to verify the linear relationship between absorbance and concentration as described by the Beer-Lambert Law. This ensures the validity of the calculated molar absorptivity.

-

Procedure: Prepare a series of at least four dilutions from the stock solution in 10 mL volumetric flasks. For example:

-

0.02 mM: 2.0 mL of stock + acetonitrile to 10 mL.

-

0.01 mM: 1.0 mL of stock + acetonitrile to 10 mL.

-

0.005 mM: 0.5 mL of stock + acetonitrile to 10 mL.

-

0.002 mM: 0.2 mL of stock + acetonitrile to 10 mL.

-

-

-

Spectrophotometer Setup and Baseline Correction:

-

Causality: A baseline correction using a blank (pure solvent) is essential to subtract the absorbance contributions from the solvent and the cuvette walls, isolating the absorbance of the analyte. [7] * Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for the scan (e.g., 400 nm down to 200 nm).

-

Rinse a matched pair of quartz cuvettes with spectroscopy-grade acetonitrile three times.

-

Fill both cuvettes with acetonitrile.

-

Place the cuvettes in the reference and sample holders of the spectrophotometer.

-

Perform a baseline scan to zero the instrument across the entire wavelength range. [7]

-

-

-

Sample Measurement:

-

Causality: Measurements should proceed from the most dilute to the most concentrated sample to minimize carryover errors.

-

Procedure:

-

Empty the sample cuvette. Rinse it three times with the most dilute working solution (0.002 mM).

-

Fill the cuvette with the 0.002 mM solution and place it in the sample holder.

-

Run the absorbance scan. Save the data and record the absorbance value at the maximum wavelength (λₘₐₓ).

-

Repeat steps 1-3 for each of the remaining working solutions, moving up in concentration.

-

-

-

Data Analysis and Calculation:

-

Causality: The molar absorptivity (ε) is an intrinsic property of the molecule under specific conditions. It is calculated from the slope of the Beer-Lambert plot, which provides a more robust value than a single-point calculation.

-

Procedure:

-

Using software like Microsoft Excel or Origin, create a plot of Absorbance (at λₘₐₓ) on the y-axis versus Concentration (in mol/L) on the x-axis.

-

Perform a linear regression on the data points. The plot should be linear with an R² value > 0.99.

-

The Beer-Lambert Law is A = εbc , where A is absorbance, ε is molar absorptivity, b is the path length (1 cm), and c is the concentration.

-

The slope of the regression line is equal to εb . Since b = 1 cm, the slope is the molar absorptivity (ε) in units of L mol⁻¹ cm⁻¹.

-

-

Section 4: Data Interpretation and Practical Significance

The UV absorption spectrum of TPS-Tf is more than a chemical fingerprint; it is a critical dataset for process engineers and material scientists. The λₘₐₓ determines the optimal wavelength for activation, while the molar absorptivity quantifies the efficiency of that light absorption.

In the context of deep UV (DUV) photolithography , which often utilizes KrF (248 nm) or ArF (193 nm) excimer lasers, the absorbance of the PAG at these specific operational wavelengths is paramount. Although the λₘₐₓ of TPS-Tf is at 233 nm, its absorption tail provides sufficient absorbance at 248 nm to function effectively. A higher molar absorptivity at the exposure wavelength translates to a higher probability of photon absorption per molecule, leading to more efficient acid generation. This allows for lower exposure doses (higher throughput) and better-defined features in the final semiconductor device.

Furthermore, the quantum yield of acid generation (Φacid) , defined as the number of acid molecules produced per photon absorbed, is the ultimate measure of a PAG's efficiency. While UV absorption is the necessary first step, the overall efficiency is a product of both the probability of absorption (related to ε) and the quantum yield. A comprehensive characterization of a PAG system requires an understanding of both parameters to fully predict and model its behavior within a photoresist formulation.

Conclusion

Triphenylsulfonium triflate remains a vital tool in advanced manufacturing and materials science due to its reliable photochemical properties. Its UV absorption spectrum, centered around 233 nm, is the gateway to its function as a photoacid generator. A thorough understanding of this spectrum, the factors that influence it, and the precise methods for its measurement are indispensable for researchers and professionals seeking to harness its capabilities. By following rigorous experimental protocols and appreciating the underlying chemical physics, scientists can effectively optimize formulations, control reaction kinetics, and continue to push the boundaries of high-resolution patterning and material design.

References

-

Photoacid - Wikipedia. [Link]

-

Hacker, N. P., Leff, D. V., & Dektar, J. L. (1991). Cationic Photoinitiators: Solid State Photochemistry of Triphenylsulfonium Salts. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 194(1), 505-511. [Link]

-

Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of triarylsulfonium salts. Journal of the American Chemical Society, 112(16), 6004-6015. [Link]

-

ResearchGate. The photochemical fragmentation of a triphenylsulfonium salt to give a phenylthio-substituted biaryl and a strong acid. [Link]

-

McKean, D. R., Schaedeli, U., & MacDonald, S. A. (1991). Photochemistry of triphenylsulfonium salts in poly[4-[(tert-butoxycarbonyl)oxy]styrene]: evidence for a dual photoinitiation process. Macromolecules, 24(10), 2830-2834. [Link]

-

ResearchGate. Scheme 1. Acid Generation Reaction Mechanism upon UV Light Irradiation... [Link]

-

Sanrame, C. N., Brandao, M. S., Coenjarts, C., Scaiano, J. C., Pohlers, G., Suzuki, Y., & Cameron, J. F. (2004). Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage. Photochemical & Photobiological Sciences, 3(11-12), 1052-1057. [Link]

-

Technology Center. (2025). Triphenylsulfonium salt photoinitiators. [Link]

-

AIP Publishing. (2024). A comprehensive study on three typical photoacid generators using photoelectron spectroscopy and ab initio calculations. [Link]

-

RSC Publishing. (2024). Mechanisms of acid generation from ionic photoacid generators for extreme ultraviolet and electron beam lithography. [Link]

-

Photoresist Absorbance and Bleaching Laboratory. [Link]

-

ResearchGate. The structures of PAGs: Sulfonium salts (Triphenylsulfonium triflate...). [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

Solvents for Ultraviolet Spectrophotometry. [Link]

-

PubChem. Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1). [Link]

-

ResearchGate. UV-visible absorption spectra of different sulfonium salts... [Link]

-

Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. [Link]

-

RadTech. Soluble and Red-Shifted Sulfonium Salts. [Link]

-

J-Stage. Photoresist Absorption Measurement at Extreme Ultraviolet (EUV) Wavelength by Thin Film Transmission Method. [Link]

-

ResearchGate. Photoresist Absorption Measurement at Extreme Ultraviolet (EUV) Wavelength by Thin Film Transmission Method. [Link]

-

LookChem. TRIPHENYLSULFONIUM TRIFLUOROMETHANESULFONATE. [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. uychem.com [uychem.com]

- 3. Photoacid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]

- 6. tandfonline.com [tandfonline.com]

- 7. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide to the Quantum Yield Measurement of Triphenylsulfonium Triflate

Introduction

Triphenylsulfonium triflate (TPS-OTf) is a cornerstone photoacid generator (PAG) in the formulation of chemically amplified photoresists, which are critical materials in the microelectronics industry for high-resolution lithography.[1] The efficiency of a PAG is quantified by its quantum yield (Φ), defined as the number of acid molecules generated per photon absorbed. An accurate determination of this value is paramount for optimizing photoresist performance, controlling critical dimensions in semiconductor manufacturing, and advancing the development of novel photopolymerization and drug delivery systems.

This guide provides a comprehensive, field-proven methodology for the accurate determination of the quantum yield of triphenylsulfonium triflate in solution. We will delve into the mechanistic underpinnings of its photochemistry, provide step-by-step protocols for both photon flux determination via chemical actinometry and the quantification of photogenerated acid using a pH-sensitive dye, and conclude with the final calculation and data interpretation. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a robust and reliable method for characterizing photoacid generators.

Core Principles: The Photochemistry of Triphenylsulfonium Salts

Upon absorption of ultraviolet (UV) radiation, typically at wavelengths of 248 nm (KrF excimer laser) or 193 nm (ArF excimer laser), the triphenylsulfonium cation undergoes a complex series of photochemical reactions. The primary process is the cleavage of a carbon-sulfur bond.[2] This can proceed through both homolytic and heterolytic pathways, leading to the formation of various radical and cationic intermediates.[3] These highly reactive species subsequently react with components of the surrounding medium (e.g., solvent or polymer matrix) to ultimately generate a strong Brønsted acid, in this case, trifluoromethanesulfonic acid (triflic acid).

The overall quantum yield is a composite of the efficiencies of all these intermediate steps. Therefore, its experimental determination provides a crucial measure of the integrated efficiency of the entire photoacid generation process.

Part 1: Determination of Photon Flux via Chemical Actinometry

To calculate the quantum yield, we must first accurately know the number of photons being delivered to the sample. This is achieved through chemical actinometry, a technique that uses a chemical system with a well-characterized photochemical reaction of known quantum yield. For the UV region relevant to TPS-OTf photolysis, the potassium ferrioxalate system is the most widely used and reliable actinometer.

The Ferrioxalate Actinometer: A Self-Validating System

The ferrioxalate actinometer relies on the photoreduction of Fe³⁺ to Fe²⁺ in a potassium ferrioxalate solution. The quantum yield of this process is well-established across a range of UV wavelengths. The amount of Fe²⁺ produced is then quantified spectrophotometrically by forming a intensely colored complex with 1,10-phenanthroline, which absorbs strongly at 510 nm.

Experimental Protocol: Potassium Ferrioxalate Actinometry

Materials:

-

Ferric chloride (FeCl₃)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Sulfuric acid (H₂SO₄), concentrated

-

1,10-phenanthroline

-

Sodium acetate (CH₃COONa)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) for calibration

-

High-purity water (e.g., Milli-Q)

-

All procedures involving the actinometer solution before and during irradiation must be performed in a darkroom or under red safelight to prevent premature photoreaction.

Solutions Preparation:

-

0.006 M Potassium Ferrioxalate Actinometer Solution: In a darkroom, dissolve 2.94 g of potassium ferrioxalate in 800 mL of water. Add 100 mL of 1.0 M H₂SO₄ and dilute to 1 L with water in a volumetric flask. Store this solution in a light-proof bottle.

-

1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of water.

-

Buffer Solution: Dissolve 10 g of sodium acetate in 100 mL of water.

Procedure:

-

Calibration Curve for Fe²⁺:

-

Prepare a standard stock solution of Fe²⁺ by dissolving a known mass of FeSO₄·7H₂O in 0.1 M H₂SO₄.

-

Create a series of dilutions from the stock solution to cover a range of concentrations.

-

To a known volume of each dilution, add 2 mL of the 1,10-phenanthroline solution and 1 mL of the buffer solution, and dilute to a final volume (e.g., 10 mL) with water.

-

Allow 30 minutes for color development and measure the absorbance at 510 nm.

-

Plot absorbance vs. moles of Fe²⁺ to generate a calibration curve. The slope of this line will be used to determine the amount of Fe²⁺ formed in the actinometry experiment.

-

-

Irradiation:

-

Fill the reaction cuvette with the 0.006 M potassium ferrioxalate solution. This should be the same cuvette used for the TPS-OTf irradiation.

-

Irradiate the solution for a precisely measured time (t). The irradiation time should be kept short to ensure that the conversion is low (<10%) and the absorbance of the solution does not change significantly.

-

Keep an identical, non-irradiated sample in the dark as a blank.

-

-

Analysis:

-

After irradiation, pipette a known aliquot of the irradiated solution into a volumetric flask.

-

Add 2 mL of the 1,10-phenanthroline solution and 1 mL of the buffer solution, and dilute to the mark with water.

-

Repeat the process for the non-irradiated blank.

-

After 30 minutes, measure the absorbance of the irradiated sample at 510 nm, using the blank to zero the spectrophotometer.

-

Using the calibration curve, determine the number of moles of Fe²⁺ generated.

-

Calculating Photon Flux:

The photon flux, I₀ (in Einstein s⁻¹), can be calculated using the following equation:

I₀ = (moles of Fe²⁺) / (Φ_Fe²⁺ * t * f)

where:

-

moles of Fe²⁺ is the amount of ferrous ion produced, determined from the calibration curve.

-

Φ_Fe²⁺ is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., 1.25 at 254 nm).

-

t is the irradiation time in seconds.

-

f is the fraction of light absorbed by the actinometer solution, calculated as f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength.

Part 2: Quantification of Photogenerated Acid

With the photon flux of the light source now calibrated, the next step is to irradiate the TPS-OTf solution and quantify the amount of triflic acid produced. A highly sensitive method for this is the use of a pH-sensitive indicator dye, such as Rhodamine B lactone or a suitable coumarin derivative. The principle is that the photogenerated acid will protonate the dye, causing a measurable change in its absorption or fluorescence spectrum.

Using Rhodamine B Lactone as an Acid Sensor

Rhodamine B exists in a colorless, non-fluorescent lactone form in many organic solvents. In the presence of acid, the lactone ring opens to form the highly colored and fluorescent zwitterionic form, which has a strong absorbance maximum around 555 nm.

Experimental Protocol: Acid Quantification

Materials:

-

Triphenylsulfonium triflate (TPS-OTf)

-

Rhodamine B

-

Trifluoromethanesulfonic acid (Triflic acid) for calibration

-

Spectroscopic grade solvent (e.g., acetonitrile)

Procedure:

-

Calibration Curve for Triflic Acid:

-

Prepare a stock solution of Rhodamine B in the chosen solvent.

-

Prepare a series of standard solutions containing a fixed concentration of Rhodamine B and varying, known concentrations of triflic acid.

-

Measure the absorbance of each standard solution at 555 nm.

-

Plot the absorbance at 555 nm versus the concentration of triflic acid to create a calibration curve. This establishes the relationship between acid concentration and the spectral response of the indicator dye.

-

-

Sample Preparation and Irradiation:

-

Prepare a solution containing a known concentration of TPS-OTf and the same concentration of Rhodamine B used for the calibration curve in the same solvent.

-

Measure the absorbance of this solution at the irradiation wavelength (e.g., 248 nm). This is crucial for calculating the fraction of light absorbed by the TPS-OTf.

-

Irradiate the solution in the same experimental setup and for the same duration as the actinometry experiment.

-

-

Analysis:

-

After irradiation, measure the absorbance of the sample at 555 nm.

-

Using the calibration curve, determine the concentration of triflic acid generated in the solution.

-

Visualization of the Experimental Workflow

Caption: Workflow for determining the quantum yield of TPS-OTf.

Part 3: Calculating the Quantum Yield (Φ)

The quantum yield of photoacid generation is the ratio of the number of moles of acid produced to the number of Einsteins of photons absorbed by the TPS-OTf.

The final calculation is performed using the following equation:

Φ = (moles of H⁺) / (I₀ * t * f_PAG)

where:

-

moles of H⁺ is the number of moles of acid generated, calculated from the concentration determined in Part 2 and the volume of the irradiated solution.

-

I₀ is the photon flux determined in Part 1 (in Einstein s⁻¹).

-

t is the irradiation time in seconds.

-

f_PAG is the fraction of light absorbed by the TPS-OTf at the irradiation wavelength. This is calculated as f_PAG = 1 - 10^(-A_PAG), where A_PAG is the absorbance of TPS-OTf at that wavelength.

Important Note on Molar Absorptivity: The absorbance of TPS-OTf (A_PAG) is calculated using the Beer-Lambert law: A_PAG = εcl, where ε is the molar absorption coefficient, c is the concentration, and l is the path length. While the λmax for TPS-OTf is around 233 nm, it is crucial to use the specific molar absorptivity at the irradiation wavelength (e.g., 248 nm). This value may need to be determined experimentally if not available in reliable literature for the specific solvent used.

Data Presentation

For clarity and comparative purposes, the key experimental data should be summarized in a table.

| Parameter | Symbol | Value | Units |

| Actinometry | |||

| Irradiation Time | t | s | |

| Absorbance of Actinometer | A_act | ||

| Moles of Fe²⁺ Generated | moles of Fe²⁺ | mol | |

| Photon Flux | I₀ | Einstein s⁻¹ | |

| Acid Generation | |||

| [TPS-OTf] | c_PAG | mol L⁻¹ | |

| Absorbance of TPS-OTf | A_PAG | ||

| Absorbance at 555 nm (post-irradiation) | A_555 | ||

| [H⁺] Generated | [H⁺] | mol L⁻¹ | |

| Moles of H⁺ Generated | moles of H⁺ | mol | |

| Quantum Yield | Φ |

Trustworthiness and Self-Validation

The robustness of this methodology lies in its reliance on well-established chemical and physical principles:

-

Chemical Actinometry: The use of a standardized chemical actinometer with a widely accepted quantum yield provides a reliable measure of photon flux.

-

Beer-Lambert Law: Both the actinometry and the acid quantification steps rely on the linear relationship between absorbance and concentration, which is a fundamental principle of spectrophotometry.

-

Calibration Curves: The use of calibration curves for both Fe²⁺ and H⁺ quantification ensures that the measurements are accurate for the specific experimental setup and instrument used, effectively canceling out systematic errors.

By carefully preparing standards and performing measurements in the linear response range of the detector, this protocol constitutes a self-validating system for the accurate determination of photoacid generator quantum yields.

References

-

SPIE. (2006). Advances in Resist Technology and Processing XXIII. Available at: [Link]

-

Yagci, Y., et al. (2021). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. PMC. Available at: [Link]

-

Hepatochem. (n.d.). A Standard Ferrioxalate Actinometer Protocol. Available at: [Link]

-

Shodhganga. (n.d.). Appendix-Actinometry 0.1 Potassium ferrioxalate actinometry. Available at: [Link]

-

Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of triarylsulfonium salts. Journal of the American Chemical Society. Available at: [Link]

-

Society for Imaging Science and Technology. (n.d.). Violet Sensitive Acid Generator and Its Photoacid Generation Efficiency. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Acid Generation Reaction Mechanism upon UV Light Irradiation.... Available at: [Link]

-

ResearchGate. (n.d.). A Photometric Method for Measuring Photoacid Generator Efficiencies Using Rhodamine B as Acid Sensor in Thin Polymer Films. Available at: [Link]

-

Crivello, J. V., & Lam, J. H. W. (1979). Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage. Photochemical & Photobiological Sciences. Available at: [Link]

-

ResearchGate. (2023). Simplification of the potassium ferrioxalate actinometer through carbon dioxide monitoring. Available at: [Link]

-

Ray, K., et al. (2004). Quantum Yields of Photoacid Generation in 193-nm Chemically Amplified Resists by Fluorescence Imaging Spectroscopy. Chemistry of Materials. Available at: [Link]

-

Canadian Science Publishing. (2023). Simplification of the potassium ferrioxalate actinometer through carbon dioxide monitoring. Available at: [Link]

-

MDPI. (n.d.). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. Available at: [Link]

-

ResearchGate. (n.d.). The structures of PAGs: Sulfonium salts (Triphenylsulfonium triflate.... Available at: [Link]

-

J-Stage. (n.d.). Untitled. Available at: [Link]

-

Zhang, J., et al. (2016). A Single-Component Molecular Glass Resist Based on Tetraphenylsilane Derivatives for Electron Beam Lithography. PMC. Available at: [Link]

Sources

The Photolysis of Triphenylsulfonium Triflate: A Deep Dive into the Mechanistic Pathways of Photoacid Generation

Abstract

Triphenylsulfonium triflate (TPS-Tf) stands as a cornerstone photoacid generator (PAG) in a multitude of advanced applications, from microelectronics photolithography to cationic polymerization and drug delivery systems.[1][2] Its efficacy hinges on the precise and efficient generation of a strong Brønsted acid upon exposure to ultraviolet radiation. This technical guide provides an in-depth exploration of the photolytic mechanisms governing the decomposition of triphenylsulfonium triflate. We will dissect the core pathways of direct and sensitized photolysis, elucidate the nature of the transient reactive intermediates, and discuss the subsequent chemical transformations that culminate in acid production. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this critical photochemical process.

Introduction: The Pivotal Role of Triphenylsulfonium Triflates in Photochemistry

Triarylsulfonium salts, with triphenylsulfonium triflate being a prime example, are integral components in chemically amplified photoresists, which are fundamental to the manufacturing of integrated circuits.[3][4] Upon irradiation, these salts undergo an irreversible photodecomposition to produce a strong acid.[1][2] This photogenerated acid then catalyzes a cascade of chemical reactions in the surrounding polymer matrix, dramatically altering its solubility and enabling the formation of intricate patterns with high resolution. The efficiency and nature of this acid generation process are dictated by the underlying photolysis mechanism, which can be modulated by the irradiation conditions and the chemical environment.

Core Photolytic Mechanisms: Direct vs. Sensitized Pathways

The generation of triflic acid from triphenylsulfonium triflate upon irradiation can be initiated through two principal mechanisms: direct photolysis and sensitized photolysis. The predominant pathway is contingent on the specific irradiation wavelength and the presence of other light-absorbing species (photosensitizers) in the system.

Direct Photolysis: Excitation and Fragmentation of the Sulfonium Cation

Direct photolysis occurs when the triphenylsulfonium cation itself absorbs a photon, typically in the deep UV region.[1] This absorption promotes the molecule to an excited singlet state (S1). From this energetic state, the molecule can undergo competing carbon-sulfur (C-S) bond cleavage pathways: heterolytic and homolytic cleavage.[1][3][5]

-

Heterolytic Cleavage: This pathway involves an asymmetric scission of a C-S bond, directly yielding a phenyl cation and diphenyl sulfide.[1] This is often a major pathway in the direct photolysis from the singlet excited state.[1][5]

-

Homolytic Cleavage: This pathway entails a symmetric cleavage of the C-S bond, resulting in the formation of a phenyl radical and a diphenylsulfinyl radical cation.[1][5]

The initially formed intermediates exist within a "solvent cage" and can either recombine to form new products or diffuse apart as "escape" products.[3][6] In-cage recombination of the phenyl cation and diphenyl sulfide can lead to the formation of phenylthiobiphenyl isomers.[5][6] The escape products, on the other hand, react with the solvent or other species in the medium.

Sensitized Photolysis: Energy Transfer and Electron Transfer Mechanisms

In the presence of a photosensitizer, the photolysis of triphenylsulfonium triflate can be initiated at longer wavelengths where the sulfonium salt itself does not absorb. This occurs through two primary mechanisms: triplet energy transfer and photoinduced electron transfer.

-

Triplet Energy Transfer: If the triplet state energy of the excited sensitizer is greater than that of the sulfonium salt, it can transfer its energy to the salt, promoting it to its triplet excited state (T1).[6] The triplet state of the triphenylsulfonium cation is also labile and undergoes homolytic C-S bond cleavage to form a triplet radical pair consisting of a phenyl radical and a diphenylsulfinyl radical cation.[5][6] These species then primarily form cage-escape products like benzene and diphenyl sulfide.[5][6]

-

Photoinduced Electron Transfer (PET): An excited sensitizer can also donate an electron to the triphenylsulfonium cation, leading to the formation of a triphenylsulfur radical. This radical is unstable and rapidly fragments to produce a phenyl radical and diphenyl sulfide.

The Genesis of the Brønsted Acid

The ultimate goal of the photolysis of triphenylsulfonium triflate is the generation of a strong acid. The reactive intermediates formed during the initial C-S bond cleavage are the precursors to this acid. The exact mechanism of proton generation can be complex and dependent on the reaction medium. However, a generally accepted pathway involves the reaction of the cationic intermediates with protic species in the environment (e.g., solvent, residual water, or the polymer matrix itself).

For instance, the diphenylsulfinyl radical cation (Ph₂S•⁺) is a key intermediate in both direct and sensitized photolysis.[3] This radical cation is a potent oxidizing agent and can abstract a hydrogen atom from a suitable donor (RH), leading to the formation of a protonated diphenyl sulfide and a radical species (R•). The protonated diphenyl sulfide can then release a proton to generate the Brønsted acid.

Quantitative Aspects of Photolysis

The efficiency of photoacid generation is quantified by the quantum yield (Φ), which is the number of acid molecules produced per photon absorbed. The quantum yield for the photolysis of triphenylsulfonium salts can vary depending on the specific salt, the irradiation wavelength, and the surrounding medium.

| Parameter | Value | Conditions | Reference |

| Quantum Yield (Φ) | 0.23 | at λirr=436 nm | [3] |

| Quantum Yields (Φ) | 0.23 - 0.85 | at 254 nm | [3] |

| Triplet Energy (ET) | ~74 kcal/mol | [6] |

Table 1: Selected Photochemical Data for Triphenylsulfonium Salts.

Experimental Protocol: Determination of Photolysis Quantum Yield

The determination of the quantum yield of photoacid generation is crucial for evaluating the performance of a photoacid generator. A common method involves monitoring the formation of the acid photoproduct as a function of the absorbed light dose, often using an acid-sensitive indicator dye.

Objective: To determine the quantum yield of acid generation from triphenylsulfonium triflate upon UV irradiation.

Materials:

-

Triphenylsulfonium triflate (TPS-Tf)

-

A suitable solvent (e.g., acetonitrile, propylene glycol methyl ether acetate)

-

An acid-sensitive indicator dye (e.g., Coumarin 6)[4]

-

A calibrated UV light source with a known photon flux (e.g., a mercury lamp with a bandpass filter or a laser)

-

A UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of TPS-Tf of known concentration in the chosen solvent.

-

Prepare a stock solution of the indicator dye of known concentration.

-

Prepare a series of solutions containing a fixed concentration of the indicator dye and the TPS-Tf.

-

-

Actinometry (Determination of Photon Flux):

-

Accurately determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer (e.g., ferrioxalate actinometry). This step is critical for accurate quantum yield determination.

-

-

Irradiation:

-

Place a known volume of the TPS-Tf/indicator dye solution in a quartz cuvette.

-

Irradiate the sample for a specific, measured amount of time. It is important to ensure that the photodecomposition is kept low (typically <10%) to avoid complications from product absorption.

-

-

Spectroscopic Analysis:

-

Measure the UV-Vis absorption spectrum of the solution before and after irradiation.

-

The formation of the acid will protonate the indicator dye, leading to a change in its absorption spectrum (e.g., the appearance of a new absorption band).

-

Using a previously constructed calibration curve of the protonated dye's absorbance versus acid concentration, determine the concentration of acid generated.

-

-

Calculation of Quantum Yield:

-

The quantum yield (Φ) is calculated using the following equation:

Φ = (moles of acid generated) / (moles of photons absorbed)

-